molecular formula C7H4ClFN2 B1427318 6-chloro-5-fluoro-1H-indazole CAS No. 937047-36-4

6-chloro-5-fluoro-1H-indazole

Cat. No.: B1427318
CAS No.: 937047-36-4
M. Wt: 170.57 g/mol
InChI Key: LUVOCMOTTTUYOQ-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-3-fluoroaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-5-fluoro-1H-indazole has been investigated for its potential therapeutic effects:

  • Antitumor Activity: Studies have shown significant antitumor effects against various cancer cell lines. For instance, in vitro studies demonstrated an IC50 value of 5.15 µM against the K562 cell line, with apoptosis induction via the p53/MDM2 pathway.
Cell LineIC50 (µM)Mechanism of Action
K5625.15Apoptosis induction via p53/MDM2 pathway
HEK-29333.2Selectivity towards cancer cells
  • Anti-inflammatory Effects: The compound exhibits notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory response. Maximum inhibition rates reached up to 78% at higher concentrations.
CompoundInhibition Rate (%) at 50 µMIC50 (µM)
Indazole7023.42
5-Aminoindazole7812.32
6-Nitroindazole6819.22

Research indicates that this compound may possess antimicrobial properties against various pathogens and antiproliferative effects in different cell lines, suggesting broader applications in cancer therapy .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Case Studies

Case Study 1: Antitumor Activity
A study focusing on the antitumor activity of indazole derivatives highlighted that this compound significantly inhibited growth in cancer cell lines by inducing apoptosis through intrinsic pathways.

Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory mechanisms revealed that indazole derivatives could effectively reduce inflammation markers by targeting COX enzymes, providing insights into their therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indazole
  • 6-fluoro-1H-indazole
  • 5-bromo-1H-indazole
  • 6-iodo-1H-indazole

Comparison

6-chloro-5-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one halogen atom, this compound may exhibit enhanced potency and selectivity in various applications.

Biological Activity

6-Chloro-5-fluoro-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and other pharmacological properties based on recent research findings.

This compound has the following chemical structure:

  • Molecular Formula : C7H5ClF N2
  • Molecular Weight : 172.58 g/mol

The presence of chlorine and fluorine atoms in its structure contributes to its unique biological properties, enhancing its interaction with various biological targets.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines.

In Vitro Studies

  • K562 Cell Line :
    • IC50 Value : 5.15 µM
    • Mechanism : Induces apoptosis by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. This results in increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Analysis :
    • Treatment with 10, 12, and 14 µM concentrations led to an increase in the G0/G1 phase population from 29.4% (control) to 41.1%, indicating a halt in cell cycle progression .

Table 1: Antitumor Activity Summary

Cell LineIC50 (µM)Mechanism of Action
K5625.15Apoptosis induction via p53/MDM2 pathway
HEK-29333.2Selectivity towards cancer cells

Anti-inflammatory Activity

In addition to its antitumor effects, this compound exhibits notable anti-inflammatory properties.

Research indicates that indazole derivatives, including this compound, inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.

  • Inhibition Rates : Concentration-dependent inhibition was observed with maximum inhibition rates reaching up to 78% at higher concentrations .

Table 2: Anti-inflammatory Activity Summary

CompoundInhibition Rate (%) at 50 µMIC50 (µM)
Indazole7023.42
5-Aminoindazole7812.32
6-Nitroindazole6819.22

Other Pharmacological Activities

This compound also shows potential in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that indazole derivatives can exhibit antimicrobial properties against various pathogens .
  • Antiproliferative Effects : The compound has been shown to possess antiproliferative effects in different cell lines, suggesting potential applications in cancer therapy beyond just apoptosis induction .
  • Serotonin Receptor Antagonism : Indazoles are known to act as antagonists at serotonin receptors, which may contribute to their antidepressant effects .

Case Studies

Several case studies have highlighted the clinical relevance of indazole derivatives:

  • A study reported that a derivative of indazole exhibited promising results in clinical trials for patients with BRAFV600-mutant melanoma, showing well-tolerated doses and significant tumor reduction .

Properties

IUPAC Name

6-chloro-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVOCMOTTTUYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729361
Record name 6-Chloro-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-36-4
Record name 6-Chloro-5-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937047-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2,5-difluorobenzaldehyde (20.6 g, 105.0 mmol) and hydrazine hydrate (77.2 mL, 1575.2 mmol, 15 eq) in n-butanol (35 mL) was stirred at 140° C. for 3 days. The mixture was cooled to room temperature and poured into ice water (750 mL). The mixture was stirred vigorously for 2 h, and the orange solid was filtered. The filtrate was extracted with EtOAc (3×250 mL), and the combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was combined with the orange solid and then purified by MPLC (Biotage®, gradient elution 25% EtOAc/hexane) to give 2.81 g (16%) of a white solid. 1H-NMR (300 MHz, DMSO-d6) 13.3 (broad s, 1H), 8.09 (s, 1H), 7.80 to 7.76 (m, 2H); ES-MS m/z 171.2/173.2 [M+H]+, RT (min) 3.02.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
77.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
16%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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